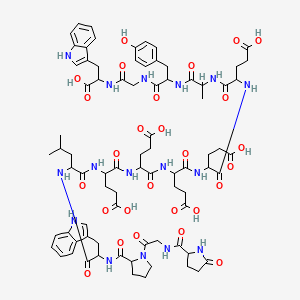

H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr-Gly-DL-Trp-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr-Gly-DL-Trp-OH is a synthetic peptide composed of multiple amino acids. This peptide sequence includes pyrrolysine, glycine, proline, tryptophan, leucine, glutamic acid, alanine, and tyrosine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine, biochemistry, and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr-Gly-DL-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

Resin Loading: The first amino acid is attached to a resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid, with its own protecting group, is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.

Cleavage: The completed peptide is cleaved from the resin and deprotected.

Common reagents used in SPPS include carbodiimides for activation, such as N,N’-diisopropylcarbodiimide (DIC), and protecting groups like fluorenylmethyloxycarbonyl (Fmoc).

Industrial Production Methods

Industrial production of peptides often scales up the SPPS process using automated peptide synthesizers. These machines can handle larger quantities of reagents and resins, allowing for the efficient production of peptides in bulk. Purification methods such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr-Gly-DL-Trp-OH: can undergo various chemical reactions, including:

Oxidation: This can affect amino acids like tryptophan and tyrosine, leading to the formation of oxidized derivatives.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be modified through substitution reactions, often used in peptide engineering.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various alkylating agents for modifying side chains.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can produce N-formylkynurenine, while reduction of disulfide bonds yields free cysteine residues.

Applications De Recherche Scientifique

H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr-Gly-DL-Trp-OH: has several applications in scientific research:

Biochemistry: Studying protein-protein interactions, enzyme-substrate specificity, and peptide-receptor binding.

Medicine: Potential therapeutic uses, including as antimicrobial agents, enzyme inhibitors, or in cancer treatment.

Industrial: Used in the development of biosensors, drug delivery systems, and as catalysts in chemical reactions.

Mécanisme D'action

The mechanism of action of H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr-Gly-DL-Trp-OH depends on its specific application. Generally, peptides exert their effects by binding to specific molecular targets, such as enzymes, receptors, or nucleic acids. This binding can modulate the activity of the target, leading to various biological effects. For example, peptides can inhibit enzyme activity by blocking the active site or alter receptor function by mimicking natural ligands.

Comparaison Avec Des Composés Similaires

H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr-Gly-DL-Trp-OH: can be compared with other synthetic peptides that have similar sequences or functions. Some similar compounds include:

This compound: Similar in sequence but with variations in specific amino acids.

This compound: Peptides with different sequences but similar biological activities.

The uniqueness of This compound lies in its specific sequence, which determines its structure and function. This sequence specificity allows it to interact with particular molecular targets, making it valuable for targeted research and therapeutic applications.

Activité Biologique

H-DL-Pyr-Gly-DL-Pro-DL-Trp-DL-Leu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Glu-DL-Ala-DL-Tyr-Gly-DL-Trp-OH is a synthetic peptide composed of various amino acids, including pyrrolysine, glycine, proline, tryptophan, leucine, glutamic acid, alanine, and tyrosine. The complexity of its structure suggests diverse biological activities and potential applications in biochemistry and medicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structure and Synthesis

The peptide is synthesized using solid-phase peptide synthesis (SPPS), which allows for the precise assembly of amino acids into a peptide chain. The general steps include resin loading, deprotection, coupling of the next amino acid, repetition of these steps until the desired sequence is achieved, and finally cleavage from the resin. The presence of both D- and L-forms of amino acids can influence the biological interactions and stability of the peptide in physiological conditions.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:

- Enzyme Inhibition : The peptide can inhibit enzyme activity by binding to active sites or altering enzyme conformation.

- Receptor Modulation : It may mimic natural ligands to modulate receptor functions, influencing various signaling pathways in cells.

- Protein-Protein Interactions : The peptide can participate in protein-protein interactions that are critical for cellular functions and signaling.

Antimicrobial Properties

Research indicates that peptides similar to H-DL-Pyr-Gly-DL-Pro have potential antimicrobial activities. They can disrupt bacterial membranes or inhibit essential bacterial enzymes. For instance, studies have shown that certain peptides exhibit significant antibacterial effects against a range of pathogens.

Neuroprotective Effects

Tryptophan-containing peptides have been studied for their neuroprotective properties. They may enhance neurogenesis and protect neurons from oxidative stress by modulating neurotransmitter levels . This is particularly relevant in conditions such as neurodegenerative diseases.

Cancer Therapeutics

Peptides like H-DL-Pyr-Gly have been explored for their potential in cancer treatment. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

Research Findings and Case Studies

Propriétés

IUPAC Name |

4-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[4-carboxy-2-[[2-[[3-(1H-indol-3-yl)-2-[[1-[2-[(5-oxopyrrolidine-2-carbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]-5-[[1-[[1-[[2-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C79H100N16O27/c1-39(2)31-55(93-77(119)57(33-42-35-80-47-11-6-4-9-45(42)47)94-78(120)59-13-8-30-95(59)62(99)38-83-69(111)49-18-24-60(97)85-49)76(118)91-54(23-29-67(108)109)75(117)90-53(22-28-66(106)107)74(116)89-52(21-27-65(104)105)73(115)88-51(20-26-64(102)103)72(114)87-50(19-25-63(100)101)71(113)84-40(3)68(110)92-56(32-41-14-16-44(96)17-15-41)70(112)82-37-61(98)86-58(79(121)122)34-43-36-81-48-12-7-5-10-46(43)48/h4-7,9-12,14-17,35-36,39-40,49-59,80-81,96H,8,13,18-34,37-38H2,1-3H3,(H,82,112)(H,83,111)(H,84,113)(H,85,97)(H,86,98)(H,87,114)(H,88,115)(H,89,116)(H,90,117)(H,91,118)(H,92,110)(H,93,119)(H,94,120)(H,100,101)(H,102,103)(H,104,105)(H,106,107)(H,108,109)(H,121,122) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJJBRDFCLLYQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C6CCCN6C(=O)CNC(=O)C7CCC(=O)N7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C79H100N16O27 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1705.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.